molecular formula C26H22F3N3O4S B11521460 N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11521460
M. Wt: 529.5 g/mol
InChI Key: BUZMLVDHHVKSJU-UHFFFAOYSA-N
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Description

The compound (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule that features a thiazole ring, nitrophenyl, dimethoxyphenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl, dimethoxyphenyl, and trifluoromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: can be compared to other thiazole derivatives, nitrophenyl compounds, and trifluoromethylphenyl compounds.

  • Examples include (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE analogs with different substituents on the aromatic rings.

Uniqueness

The uniqueness of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22F3N3O4S

Molecular Weight

529.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C26H22F3N3O4S/c1-35-23-11-6-17(14-24(23)36-2)12-13-31-22(18-7-9-21(10-8-18)32(33)34)16-37-25(31)30-20-5-3-4-19(15-20)26(27,28)29/h3-11,14-16H,12-13H2,1-2H3

InChI Key

BUZMLVDHHVKSJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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